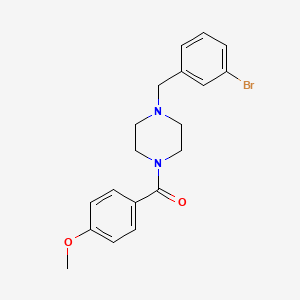![molecular formula C23H23FN2O2 B3571741 1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3571741.png)
1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine
Overview
Description
1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as FMeNER-Der-02 and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine involves the activation of the serotonin 5-HT1A receptor. This receptor is located in the brain and is involved in the regulation of mood, anxiety, and stress. Activation of this receptor leads to an increase in the release of serotonin, a neurotransmitter that is involved in the regulation of mood. This compound has also been found to have anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which leads to an improvement in mood. This compound has also been found to have anxiolytic and analgesic effects. It has been shown to reduce anxiety and stress levels in animal models and to reduce pain in neuropathic pain models.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is its high affinity for the serotonin 5-HT1A receptor. This makes it a potential candidate for the treatment of depression, anxiety disorders, and neuropathic pain. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Future Directions
1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has several potential future directions. One direction is the development of new analogs with improved solubility and potency. Another direction is the investigation of its potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to understand the long-term effects of this compound and its potential side effects.
Conclusion:
In conclusion, 1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to fully understand the potential of this compound and its future directions.
Scientific Research Applications
1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been studied for its potential use in the treatment of depression, anxiety disorders, and neuropathic pain.
properties
IUPAC Name |
(2-fluorophenyl)-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c1-28-22-11-10-17-6-2-3-7-18(17)20(22)16-25-12-14-26(15-13-25)23(27)19-8-4-5-9-21(19)24/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPRSCATENTPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3571707.png)
![1-(2-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3571710.png)






